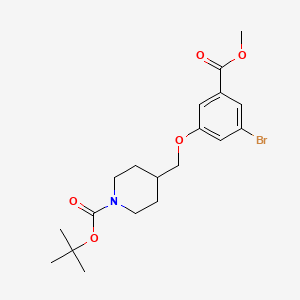

4-(3-Bromo-5-methoxycarbonyl-phenoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester

Description

This compound features a piperidine core with a tert-butyl carbamate group at position 1 and a phenoxymethyl substituent at position 4. The phenyl ring in the phenoxymethyl group is substituted with a bromine atom at position 3 and a methoxycarbonyl group at position 5. The tert-butyl ester acts as a protective group, enhancing stability during synthesis .

Properties

IUPAC Name |

tert-butyl 4-[(3-bromo-5-methoxycarbonylphenoxy)methyl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26BrNO5/c1-19(2,3)26-18(23)21-7-5-13(6-8-21)12-25-16-10-14(17(22)24-4)9-15(20)11-16/h9-11,13H,5-8,12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMQVHMZKDYWMFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)COC2=CC(=CC(=C2)C(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26BrNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(3-bromo-5-methoxycarbonyl-phenoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester is a piperidine derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

- Molecular Formula : C17H23BrN2O4

- Molecular Weight : 392.28 g/mol

- CAS Number : 53415305

The presence of the bromine atom and methoxycarbonyl group in its structure suggests potential interactions with biological targets, enhancing its pharmacological profile.

Research indicates that piperidine derivatives often exhibit a wide range of biological activities, including:

- Antitumor Activity : Piperidine compounds have been shown to inhibit various cancer cell lines. For instance, studies on related piperidine derivatives have demonstrated significant antiproliferative effects against breast cancer cells (MDA-MB-231) and other tumor types, suggesting that similar mechanisms may apply to the tert-butyl ester derivative under discussion .

- Enzyme Inhibition : Compounds similar to 4-(3-bromo-5-methoxycarbonyl-phenoxymethyl)-piperidine have been evaluated for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases. The presence of halogen atoms, like bromine, is known to enhance binding affinity due to increased lipophilicity and electron-withdrawing effects, leading to stronger enzyme interactions .

Case Studies

- Antitumor Studies : A study involving piperidine derivatives reported that modifications in substituents significantly influenced their antiproliferative activity against various cancer cell lines. The introduction of electron-withdrawing groups like bromine was associated with increased potency .

- Neuroprotective Effects : Research has indicated that certain piperidine derivatives can protect neuronal cells from oxidative stress and apoptosis. This suggests potential applications in treating neurodegenerative disorders such as Alzheimer's disease .

- Inhibition of Autotaxin : Some studies have focused on the inhibition of autotaxin, an enzyme involved in the lysophosphatidic acid signaling pathway linked to cancer progression. Piperidine derivatives have shown promise as autotaxin inhibitors, which could be relevant for therapeutic strategies targeting cancer metastasis .

Data Table: Biological Activities of Related Piperidine Derivatives

Scientific Research Applications

Structural Characteristics

The compound features a piperidine ring substituted with bromine and methoxycarbonyl groups, contributing to its biological activity. The molecular formula is C_{18}H_{22}BrN_{1}O_{4}, and it has a molecular weight of approximately 426.32 g/mol. The presence of these substituents allows for modulation of receptor activity and interaction with various biological targets.

Scientific Research Applications

-

Medicinal Chemistry :

- The compound is being investigated for its potential as a therapeutic agent targeting specific pathways related to inflammation and immune response. Preliminary studies suggest that it may influence receptor activity, which could be beneficial in treating conditions such as autoimmune diseases and chronic inflammation.

-

Drug Development :

- Its complex structure makes it an interesting candidate for drug design, especially in creating derivatives that could enhance pharmacokinetic properties or biological activity. Research indicates that modifications to the piperidine core can lead to compounds with improved efficacy against certain diseases .

-

Biological Interaction Studies :

- Interaction studies have shown that this compound can modulate the activity of proteins and enzymes involved in critical biological processes. Understanding these interactions is vital for optimizing its design for therapeutic applications.

- Synthesis of Analogues :

Case Studies and Research Findings

- A study focused on the synthesis of various piperidine derivatives, including 4-(3-Bromo-5-methoxycarbonyl-phenoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester, demonstrated its potential as an autotaxin inhibitor, which is relevant in the context of cancer therapy .

- Another investigation highlighted the compound's ability to modulate inflammatory pathways, suggesting its application in developing anti-inflammatory drugs. The study emphasized the need for further exploration of its mechanism of action and efficacy in vivo .

Comparison with Similar Compounds

Heterocyclic Variants

- tert-Butyl 4-(((5-bromopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate (CAS: 1010114-48-3) Structure: Replaces the phenyl ring with a pyridine ring; bromine is at pyridine position 5. Molecular Formula: C₁₆H₂₃BrN₂O₃; Molecular Weight: 371.27 g/mol. This may affect solubility and receptor interactions .

- 4-(5-Bromo-2,3-dihydro-indol-1-yl)-piperidine-1-carboxylic acid tert-butyl ester Structure: Features a 2,3-dihydroindole group instead of phenyl. Molecular Formula: C₁₈H₂₅BrN₂O₂; Molecular Weight: 381.31 g/mol.

Substituent Position and Functional Group Variations

4-(4-Bromopyrazol-1-yl)piperidine-1-carboxylic acid tert-butyl ester (CAS: 443294-30-2)

- Structure : Contains a pyrazole ring with bromine at position 4.

- Molecular Formula : C₁₃H₁₉BrN₃O₂; Molecular Weight : 343.22 g/mol.

- Key Differences : The pyrazole’s two adjacent nitrogen atoms offer distinct hydrogen-bonding capabilities, which may influence interactions with biological targets compared to the methoxycarbonyl group in the target compound .

- 4-(4-Methoxycarbonyl-phenyl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester Structure: Partially saturated pyridine ring (3,6-dihydro-2H-pyridine) with a methoxycarbonylphenyl group. Molecular Formula: C₁₈H₂₃NO₄; Molecular Weight: 317.38 g/mol.

Pharmacologically Active Analogues

- 4-[4-[6-Amino-5-[[(R)-1-(2,6-dichloro-3-fluorophenyl)ethyl]oxy]pyridin-3-yl]pyrazol-1-yl]piperidine-1-carboxylic acid tert-butyl ester (CAS: 877399-51-4) Structure: Complex substituents including a pyrazole-pyridine scaffold and halogenated aryl groups. Molecular Formula: C₂₆H₃₀Cl₂FN₅O₃; Molecular Weight: 550.45 g/mol. Key Differences: Designed as a GPR119 agonist for diabetes treatment, this compound highlights how bromine in the target molecule could be replaced with pharmacophores for specific therapeutic applications .

Molecular Weight and Polarity

- The target compound’s bromine and methoxycarbonyl groups contribute to a higher molecular weight (~420–430 g/mol estimated) compared to simpler analogues like 4-(4-methoxycarbonyl-phenyl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester (317.38 g/mol) .

Preparation Methods

Starting Material: tert-Butyl 4-(methylsulfonyl)oxy)piperidine-1-carboxylate

Nucleophilic Substitution with Phenolic Derivative

- The phenolic compound bearing the 3-bromo and 5-methoxycarbonyl substituents is reacted with the tert-butyl 4-(methylsulfonyl)oxy)piperidine-1-carboxylate.

- Cesium fluoride or potassium carbonate are used as bases in polar aprotic solvents like N,N-dimethylacetamide (DMA) or ethanol/water mixtures.

- Reaction conditions vary between 85°C to reflux temperatures, with reaction times ranging from 12 to 24 hours.

- Multiple additions of reagents and bases may be employed to drive the reaction to completion.

Workup and Purification

- After reaction completion, the mixture is cooled and diluted with water or aqueous ethanol to induce crystallization.

- The solid product is isolated by filtration, washed thoroughly with water and ethanol mixtures, and dried under vacuum at 40–55°C.

- Purification may include column chromatography using silica gel with mixtures of dichloromethane, methanol, and ammonium hydroxide to achieve high purity.

Representative Reaction Conditions and Yields

| Step | Reagents & Conditions | Solvent | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|

| 1 | tert-Butyl 4-(methylsulfonyl)oxy)piperidine-1-carboxylate + potassium carbonate | NMP | 100–105°C | 24 h | 95% | Under nitrogen atmosphere; stirring |

| 2 | Phenolic bromomethoxycarbonyl derivative + tert-butyl 4-(methylsulfonyl)oxy)piperidine-1-carboxylate + CsF or K2CO3 | DMA or Ethanol/Water | 85°C to reflux | 12–24 h | 58–84% | Multiple additions of reagents possible |

| 3 | Workup: water addition, filtration, washing | — | 20–75°C | 2–6 h | — | Drying under vacuum at 40–55°C |

Analytical Data Supporting Preparation

- NMR Spectroscopy : Proton NMR (1H NMR) spectra confirm the structure with characteristic signals for tert-butyl groups (singlet around 1.4 ppm), aromatic protons (7–8 ppm), methoxy groups (around 3.9–4.0 ppm), and piperidine ring protons (1.6–3.3 ppm).

- Mass Spectrometry : Molecular ion peaks consistent with the expected molecular weight plus proton or sodium adducts (e.g., m/z ~503 for related compounds) confirm molecular integrity.

- Melting Points : Recorded melting points around 190–200°C indicate purity and consistency of the isolated compounds.

Summary of Research Findings

- The tert-butyl protection on the piperidine nitrogen is stable under the reaction conditions used for substitution.

- Cesium fluoride and potassium carbonate are effective bases for facilitating nucleophilic substitution on the sulfonate leaving group.

- Polar aprotic solvents such as DMA and mixed solvent systems (ethanol/water) provide good solubility and reaction rates.

- Multi-step addition of reagents can improve conversion and yields.

- The overall synthetic route is efficient with isolated yields ranging from 58% to 95% in individual steps.

- Detailed purification steps are critical to obtain analytically pure material suitable for further application.

This detailed preparation method, supported by experimental data and optimized reaction conditions, provides a reliable approach for synthesizing 4-(3-Bromo-5-methoxycarbonyl-phenoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester with high purity and yield.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-(3-Bromo-5-methoxycarbonyl-phenoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester?

- Methodology : Multi-step synthesis typically involves:

Piperidine core functionalization : Introduce the tert-butoxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate under basic conditions (e.g., NaHCO₃ in THF/water) .

Phenoxymethyl linkage : Couple 3-bromo-5-methoxycarbonylphenol to the piperidine nitrogen using a Mitsunobu reaction (e.g., DIAD, PPh₃) or alkylation with a bromomethyl intermediate .

Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Protect the ester group from hydrolysis during acidic/basic steps.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- Data Interpretation : Compare spectra with analogous tert-butyl piperidine carboxylates (e.g., tert-butyl 4-cyano-4-(3-methylphenyl)piperidine-1-carboxylate ).

Q. What are the optimal storage conditions to ensure compound stability?

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at -20°C. Avoid moisture and light to prevent Boc group cleavage or ester hydrolysis .

- Decomposition Signs : Discoloration (yellowing) or precipitation indicates degradation. Re-purify via flash chromatography if needed .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for tert-butyl piperidine derivatives?

- Case Study : While some SDS sheets report "no toxicity data" , others classify acute toxicity (Category 4 for oral/dermal/inhalation) .

- Resolution Strategy :

- Conduct in vitro assays (e.g., MTT on HepG2 cells) to assess cytotoxicity.

- Cross-reference with structurally similar compounds (e.g., tert-butyl 4-(diphenylamino)piperidine-1-carboxylate ).

Q. What reaction mechanisms govern the cleavage of the Boc group under specific conditions?

- Mechanistic Insight : The Boc group is cleaved via acidolysis (e.g., HCl in dioxane or TFA in DCM), forming a piperidinium intermediate that releases CO₂ and tert-butanol .

- Kinetic Studies : Monitor by NMR or FTIR to optimize reaction time and minimize side reactions (e.g., ester hydrolysis).

Q. How can this compound serve as an intermediate in drug discovery pipelines?

- Applications :

- Kinase Inhibitors : The bromoaryl moiety enables Suzuki-Miyaura cross-coupling for biaryl pharmacophores .

- Prodrug Design : The methoxycarbonyl group can be hydrolyzed to a carboxylic acid for enhanced solubility .

Data Contradiction Analysis

Q. Why do synthesis yields vary significantly across literature for tert-butyl piperidine carboxylates?

- Factors :

- Steric Hindrance : Bulky substituents (e.g., phenoxymethyl) reduce alkylation efficiency .

- Solvent Choice : Polar aprotic solvents (DMF, DMSO) improve solubility but may promote ester hydrolysis .

Methodological Recommendations

Q. What strategies improve the regioselectivity of phenoxymethyl group installation?

- Approach :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.